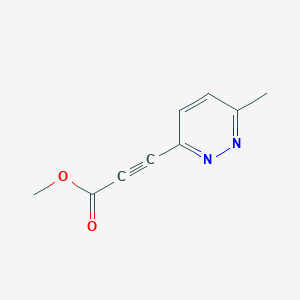
Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate
Overview
Description
Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, also known as MPP, is a chemical compound with potential applications in the field of medicinal chemistry. It is a member of the propargyl ester family of compounds and has been found to possess a range of biological activities that make it an interesting target for further research.
Mechanism Of Action
The exact mechanism of action of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is not yet fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the replication of viruses and bacteria.
Biochemical And Physiological Effects
Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate has been found to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication, and the inhibition of bacterial growth. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that specifically target its activity.
Future Directions
There are several potential future directions for research on Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate. One area of interest is the development of new drugs based on the structure of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate that could be used to treat cancer, viral infections, and bacterial infections. Another area of interest is the investigation of the mechanism of action of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, which could lead to a better understanding of its biological activity and potential therapeutic applications. Finally, further research could be done to explore the anti-inflammatory properties of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate and its potential use in the treatment of inflammatory diseases.
Scientific Research Applications
Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-3-4-8(11-10-7)5-6-9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQWKVZWPPFIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C#CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



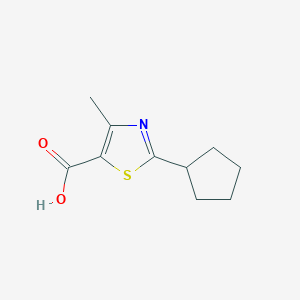
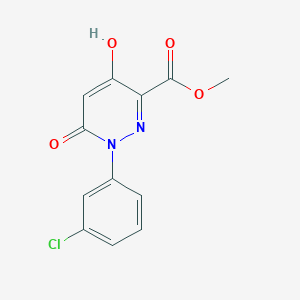
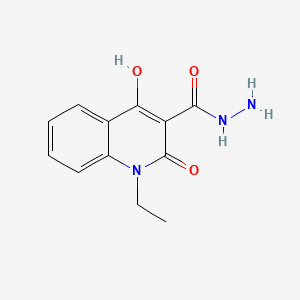
![chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol](/img/structure/B1423387.png)
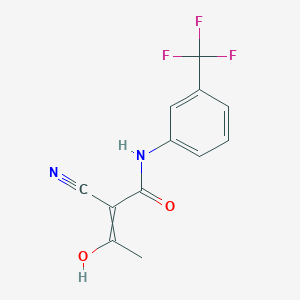
![{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1423389.png)
![N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1423390.png)
![Methyl 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1423392.png)
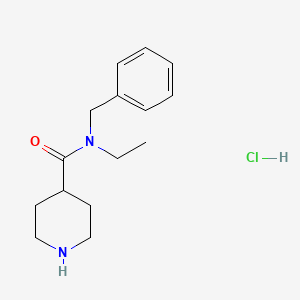
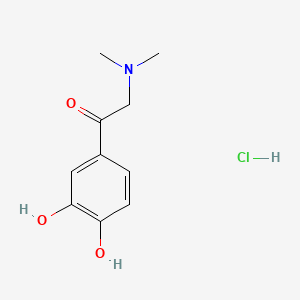
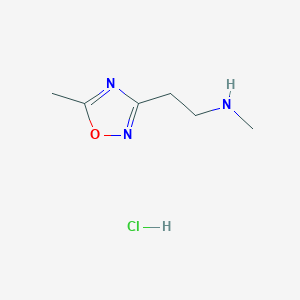
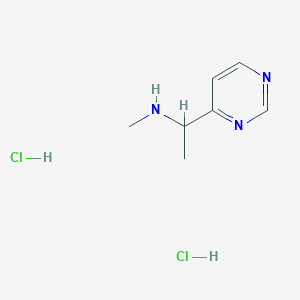
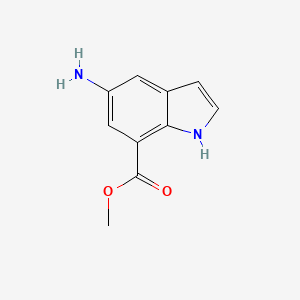
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423403.png)